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Compound of Interest

Compound Name: FGA145

Cat. No.: B12377170

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

FGA145 is a selective, irreversible inhibitor of cysteine proteases, belonging to the vinyl sulfone
class of compounds. Its mechanism of action involves the formation of a covalent bond with the
active site cysteine residue, leading to time-dependent and irreversible inactivation of the target
enzyme. This property makes FGA145 an invaluable tool for studying the physiological and
pathological roles of specific cysteine proteases in various biological processes, including
protein degradation, antigen presentation, and parasite life cycles. Its demonstrated potency
against parasitic proteases like cruzain and rhodesain, as well as mammalian cathepsins,
positions it as a versatile probe for both infectious disease and cancer research.

Mechanism of Action

FGA145 acts as a mechanism-based irreversible inhibitor. The vinyl sulfone "warhead" of
FGA145 is an electrophile that is specifically targeted by the nucleophilic thiolate of the
catalytic cysteine residue within the active site of the protease. The reaction proceeds via a
Michael addition, forming a stable thioether linkage between the inhibitor and the enzyme. This
covalent modification permanently blocks the active site, thereby preventing substrate binding
and catalysis.
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Caption: Mechanism of irreversible inhibition of cysteine proteases by FGA145.

Data Presentation

The inhibitory potency of FGA145 has been quantified against a panel of cysteine proteases.

The inhibition constant (Ki) represents the concentration of the inhibitor required to produce

half-maximum inhibition.

Target Protease Organism/Family Ki (nM)
) Trypanosoma brucei
Rhodesain (RhD) ) 1.63
rhodesiense
Cruzain (CRZ2) Trypanosoma cruzi 12.6
Cathepsin L (Cat L) Human 53
Cathepsin B (Cat B) Human 206
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Data sourced from MedChemExpress.[1]

Additionally, FGA145 has been characterized for its effects on other proteases and its cellular

toxicity:
Assay Target/Cell Line Parameter Value
3.71 pM (Mal-Mpro),
Mpro Inhibition SARS-CoV-2 Ki 9.82 uM (pET21-
Mpro)
Cell Cytotoxicity Huh-7-ACE2 cells CC50 >100 pM

Data sourced from MedChemExpress.[1]

Experimental Protocols

The following protocols are provided as a guide for utilizing FGA145 in various experimental
settings. These are general protocols and may require optimization based on the specific
experimental conditions, cell lines, or enzyme preparations used.

In Vitro Cysteine Protease Inhibition Assay
(Fluorometric)

This protocol is designed to determine the inhibitory activity of FGA145 against a purified
cysteine protease using a fluorogenic substrate.
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Caption: Workflow for a fluorometric cysteine protease inhibition assay.
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Materials:

Purified cysteine protease (e.g., Cathepsin B, Cathepsin L, Cruzain)

FGA145

Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L and Cruzain)

Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)

96-well black, flat-bottom microplate

Fluorescence microplate reader

Procedure:

» Reagent Preparation:

o

Prepare the assay buffer and warm to room temperature.

[¢]

Reconstitute the cysteine protease in the assay buffer to the desired concentration.

o

Prepare a stock solution of FGA145 in DMSO. Create a serial dilution of FGA145 in assay
buffer.

[¢]

Prepare the fluorogenic substrate in assay buffer.

e Assay Setup:

o

Add 50 pL of assay buffer to all wells.

[¢]

Add 10 pL of the FGA145 dilutions to the sample wells.

[¢]

Add 10 pL of assay buffer with DMSO (vehicle control) to the control wells.

[e]

Add 10 pL of a known inhibitor as a positive control.

e Enzyme Addition and Pre-incubation:
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o Add 20 pL of the diluted enzyme solution to each well.

o Mix gently and pre-incubate at room temperature for 15-30 minutes to allow for irreversible
inhibition.

e Reaction Initiation and Measurement:
o Add 20 pL of the fluorogenic substrate solution to each well to start the reaction.
o Immediately place the plate in a fluorescence microplate reader.

o Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (e.g.,
Excitation/Emission = 400/505 nm for AMC-based substrates).

o Data Analysis:
o Determine the rate of reaction (slope of the linear portion of the kinetic read).

o Calculate the percentage of inhibition for each FGA145 concentration relative to the
vehicle control.

o Plot the percentage of inhibition against the logarithm of the FGA145 concentration and fit
the data to a suitable model to determine the IC50 or Ki value.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of FGA145 on a chosen cell line.
Materials:

e Cellline of interest

o Complete cell culture medium

e FGA145

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

¢ Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
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o 96-well clear, flat-bottom microplate
e Absorbance microplate reader
Procedure:

o Cell Seeding:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

o Incubate for 24 hours to allow for cell attachment.
e Compound Treatment:
o Prepare serial dilutions of FGA145 in complete medium.

o Remove the old medium from the wells and add 100 pL of the FGA145 dilutions. Include a
vehicle control (DMSO in medium).

o Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
e MTT Addition and Incubation:

o Add 10 pL of MTT solution (5 mg/mL in PBS) to each well.

o Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
 Solubilization and Measurement:

o Carefully remove the medium containing MTT.

o Add 100 pL of the solubilization solution to each well and mix thoroughly to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis:
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o Subtract the background absorbance (from wells with no cells).

o Calculate the percentage of cell viability for each FGA145 concentration relative to the
vehicle control.

o Plot the percentage of viability against the logarithm of the FGA145 concentration to
determine the CC50 value.

Western Blot Analysis of Target Engagement

This protocol can be used to assess the covalent modification of a target cysteine protease by
FGA145 in a cellular context using a tag that can be clicked to FGA145 if it is appropriately
modified or by observing changes in the protease's downstream signaling.
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Western Blot Workflow
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Caption: General workflow for Western blot analysis.
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Materials:
o Cell line expressing the target cysteine protease
e FGA145
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Protein quantification assay (e.g., BCA assay)
e SDS-PAGE gels and running buffer
» Transfer buffer and PVDF or nitrocellulose membrane
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibody against the target protease or a downstream substrate
o HRP-conjugated secondary antibody
e Enhanced chemiluminescence (ECL) substrate
e Imaging system
Procedure:
e Cell Treatment and Lysis:
o Treat cells with various concentrations of FGA145 for a specified time.
o Wash the cells with cold PBS and lyse them with lysis buffer.
o Clarify the lysate by centrifugation and collect the supernatant.
e Protein Quantification and Sample Preparation:
o Determine the protein concentration of each lysate.

o Prepare samples for SDS-PAGE by mixing with Laemmli buffer and boiling.
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o SDS-PAGE and Transfer:
o Load equal amounts of protein per lane and run the SDS-PAGE gel.
o Transfer the separated proteins to a membrane.

e Immunoblotting:

[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

[¢]

o

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

[e]

Wash the membrane again with TBST.
e Detection:
o Incubate the membrane with ECL substrate.
o Capture the chemiluminescent signal using an imaging system.
o Data Analysis:
o Quantify the band intensities and normalize to a loading control (e.g., B-actin or GAPDH).

o Analyze the changes in the target protein's levels or the cleavage of its substrate to
assess the effect of FGA145.

Disclaimer

FGA145 is intended for research use only and is not for human or veterinary use. Appropriate
safety precautions should be taken when handling this compound. The provided protocols are
intended as a guide and may require optimization for specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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